

Application of Acetyldigitoxin in Cardiac Arrhythmia Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Acetyldigitoxin	
Cat. No.:	B7820674	Get Quote

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Introduction

Acetyldigitoxin, a cardiac glycoside derived from the leaves of Digitalis species, is a valuable tool in cardiac arrhythmia research. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to a cascade of events, including an increase in intracellular sodium and calcium concentrations, which in turn modulates cardiac contractility and electrophysiology.[1] These properties make **acetyldigitoxin** a useful agent for inducing experimental arrhythmias and for studying the underlying mechanisms of arrhythmogenesis.

This document provides detailed application notes and experimental protocols for the use of **acetyldigitoxin** in cardiac arrhythmia research.

Mechanism of Action

Acetyldigitoxin exerts its effects on cardiomyocytes primarily through the inhibition of the α -subunit of the Na+/K+-ATPase.[1] This leads to:

 Increased Intracellular Sodium ([Na+]i): Inhibition of the Na+/K+-ATPase pump results in the accumulation of sodium ions inside the cell.



- Increased Intracellular Calcium ([Ca2+]i): The elevated [Na+]i alters the function of the Na+/Ca2+ exchanger (NCX), leading to a reduced extrusion of calcium ions and a net increase in intracellular calcium concentration.[1]
- Enhanced Contractility: The rise in systolic free calcium enhances the interaction between actin and myosin filaments, resulting in a positive inotropic effect (increased force of contraction).[2]
- Altered Electrophysiology: Acetyldigitoxin also affects the electrical properties of cardiac
 cells by decreasing the conduction of electrical impulses through the atrioventricular (AV)
 node and altering the action potential duration.[1] At toxic concentrations, the calcium
 overload can lead to delayed afterdepolarizations (DADs), which can trigger arrhythmias.[2]

Data Presentation Quantitative Data on Acetyldigitoxin and Related Cardiac Glycosides



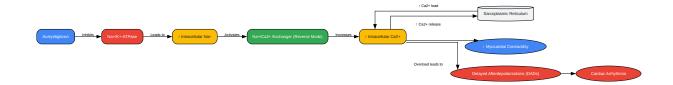
Parameter	Compound	Model System	Concentrati on/Dose	Effect	Reference
Na+/K+- ATPase Inhibition	Acetyldigitoxi n	Isolated rat pinealocytes	IC50: 5 nM	Inhibition of Na+/K+- ATPase activity	GlpBio
Digoxin	Human cancer cell lines	IC50: 40-200 nM	Cytotoxicity through Na+/K+- ATPase inhibition	[3]	
Arrhythmia Induction	Digoxin	Anesthetized guinea pig	Slow intravenous infusion	Induction of extrasystoles and ventricular tachyarrhyth mias	[4]
Acetylstropha nthidin	Cat and human working myocardium	8 x 10 ⁻⁷ to 2 x 10 ⁻⁶ M	Induces after- contractions and dysrhythmias	[2]	
Action Potential Duration (APD)	Digitoxin	Intact dog right ventricle	2.0 mg (intravenous)	Initial increase in APD90, followed by a late increase 2-4 hours post-injection	[5]
Digoxin	Intact dog right ventricle	1.0 - 2.0 mg (intravenous)	Initial increase in APD90 with no late effect	[5]	

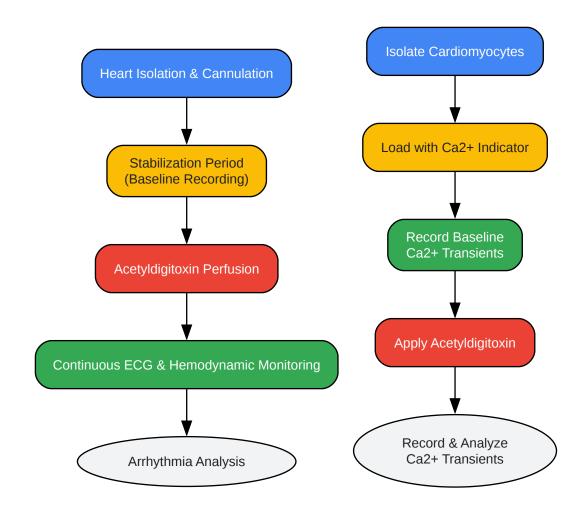


Intracellular Calcium ([Ca2+]i)	Acetylstropha nthidin	Cat and human working myocardium	4 x 10 ⁻⁷ to 2 x 10 ⁻⁶ M	Increases intracellular Ca2+ transients	[2]
High extracellular Ca2+	Isolated neonatal rat ventricular myocytes	10.8 mM	Induces premature beats and tachyarrhyth mia	[6]	

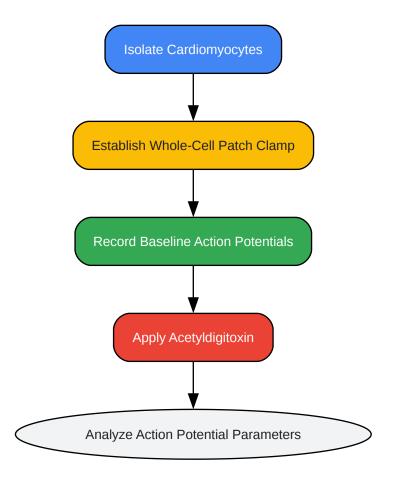
Signaling Pathway











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